LC-MB12

FGFR2 degradation PROTAC DC50

Researchers facing confounding pan-FGFR inhibition artifacts in FGFR2-amplified gastric cancer models can utilize LC-MB12 as a precise solution. This orally bioavailable PROTAC (F=13%) offers catalytic, degradation-based FGFR2 suppression with a DC50 of 11.8 nM, circumventing the isoform cross-reactivity of traditional inhibitors like BGJ398. - Quantifiable potency benchmarks: anti-proliferative IC50 values of 29.1 nM (KATO III), 3.7 nM (SNU-16), and 3.2 nM (NCI-H716) for dosing confidence. - Reproducible in vivo efficacy: 63.1% TGI in SNU-16 xenografts at 20 mg/kg/day with favorable 30-day tolerability. - Ensures experimental integrity; specify by catalog number to avoid linker/E3 ligase variability inherent to alternative FGFR2 PROTACs.

Molecular Formula C43H44Cl2N10O8
Molecular Weight 899.8 g/mol
Cat. No. B12396849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLC-MB12
Molecular FormulaC43H44Cl2N10O8
Molecular Weight899.8 g/mol
Structural Identifiers
SMILESCN(C1=NC=NC(=C1)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4CCN(CC4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)C(=O)NC8=C(C(=CC(=C8Cl)OC)OC)Cl
InChIInChI=1S/C43H44Cl2N10O8/c1-51(43(61)50-38-36(44)31(62-2)21-32(63-3)37(38)45)34-22-33(46-23-47-34)48-25-4-6-26(7-5-25)53-16-18-54(19-17-53)40(58)24-12-14-52(15-13-24)27-8-9-28-29(20-27)42(60)55(41(28)59)30-10-11-35(56)49-39(30)57/h4-9,20-24,30H,10-19H2,1-3H3,(H,50,61)(H,46,47,48)(H,49,56,57)
InChIKeyBUEXWHUMUYQITQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LC-MB12: An Orally Active PROTAC FGFR2 Degrader for Gastric Cancer Research Procurement


LC-MB12 is an orally bioavailable proteolysis-targeting chimera (PROTAC) compound engineered to selectively degrade fibroblast growth factor receptor 2 (FGFR2), a key oncogenic driver in gastric and other FGFR2-amplified cancers [1]. It comprises the pan-FGFR inhibitor BGJ398 (infigratinib) linked to a cereblon (CRBN) E3 ligase ligand, enabling targeted ubiquitination and proteasomal degradation of FGFR2 . With a reported DC50 of 11.8 nM in FGFR2 degradation assays, LC-MB12 represents a distinct mechanistic class from traditional FGFR kinase inhibitors, offering a catalytic mode of target suppression that may address acquired resistance and isoform selectivity limitations of conventional inhibitors .

LC-MB12 Procurement: Why a Pan-FGFR Inhibitor or Alternative PROTAC Cannot Be Casually Substituted


The therapeutic and research utility of LC-MB12 stems from its dual-layered selectivity: it is not merely an FGFR inhibitor but a degradation-based mechanism that preferentially eliminates FGFR2 protein while sparing other FGFR isoforms [1]. Unlike the parental pan-FGFR inhibitor BGJ398 (which inhibits FGFR1, FGFR2, and FGFR3 with comparable IC50 values), LC-MB12 exhibits an unexpected isoform degradation selectivity, leading to superior suppression of FGFR2-dependent signaling and proliferation in preclinical models . Moreover, interchanging LC-MB12 with alternative FGFR2-targeting PROTACs (e.g., N5 or DGY-09-192) is not straightforward, as each degrader possesses distinct DC50 values, oral bioavailability profiles, and linker/E3 ligase compositions that directly impact in vivo efficacy and experimental reproducibility . The quantitative evidence below substantiates why LC-MB12 must be specified by name and catalog number for critical experiments.

LC-MB12: Quantitative Differentiation Evidence for Procurement Decisions


FGFR2 Degradation Potency (DC50): LC-MB12 vs. Alternative PROTAC Degraders

LC-MB12 achieves an FGFR2 degradation DC50 of 11.8 nM in KATO III gastric cancer cells, as determined by time-dependent degradation assays [1]. This value positions LC-MB12 as a moderately potent degrader compared to other reported FGFR2 PROTACs: PROTAC FGFR2 degrader 1 (compound N5) exhibits a lower DC50 of 6.46 nM , whereas DGY-09-192 shows a significantly higher DC50 of 70 nM for FGFR2 . The intermediate DC50 of LC-MB12 suggests a balance between degradation efficiency and potential off-target effects, a critical parameter for experimental design where maximal degradation may not always be optimal.

FGFR2 degradation PROTAC DC50 gastric cancer

Anti-Proliferative Activity in Gastric Cancer Cells: LC-MB12 vs. Parental Inhibitor BGJ398

LC-MB12 demonstrates superior anti-proliferative potency compared to its parental FGFR inhibitor BGJ398 (infigratinib) across multiple FGFR2-dependent gastric cancer cell lines [1]. In KATO III cells, LC-MB12 exhibits an IC50 of 29.1 nM after 72-hour treatment, whereas BGJ398's reported anti-proliferative IC50 in similar FGFR2-amplified contexts is less effective, though direct head-to-head numerical data remain proprietary . In SNU-16 and NCI-H716 cells, LC-MB12 achieves even lower IC50 values of 3.7 nM and 3.2 nM, respectively, underscoring its enhanced cell-killing capacity relative to inhibition-only approaches . The qualitative statement 'LC-MB12 exhibits superior potency in FGFR signaling suppression and anti-proliferative activity compared to the parental inhibitor' is explicitly stated in the original publication abstract [1].

anti-proliferative IC50 gastric cancer FGFR2 inhibitor

In Vivo Antitumor Efficacy: LC-MB12 Tumor Growth Inhibition in SNU-16 Xenograft Model

Oral administration of LC-MB12 at 20 mg/kg/day for 15 days achieved 63.1% tumor growth inhibition (TGI) in an SNU-16 gastric cancer xenograft model in nude mice [1]. This level of in vivo efficacy, combined with oral bioavailability (F = 13%) and a favorable tolerability profile (no apparent hepatotoxicity or nephrotoxicity after 30 days of dosing), distinguishes LC-MB12 from earlier-generation FGFR2 PROTACs that often lack robust oral pharmacokinetic properties [2]. While direct comparator PROTACs such as DGY-09-192 and N5 have also demonstrated in vivo activity, their oral bioavailability and long-term tolerability data are less extensively characterized in the public domain, making LC-MB12 a more transparent choice for in vivo pharmacology studies .

in vivo efficacy xenograft tumor growth inhibition oral bioavailability

Isoform Selectivity: Preferential FGFR2 Degradation Over FGFR1/3/4 Despite Pan-Inhibitor Warhead

Despite incorporating the pan-FGFR inhibitor BGJ398 as its target-engaging warhead, LC-MB12 unexpectedly exhibits preferential degradation of FGFR2 over FGFR1, FGFR3, and FGFR4 [1]. This property contrasts sharply with the parental inhibitor BGJ398, which potently inhibits FGFR1 (IC50 0.9 nM), FGFR2 (1.4 nM), and FGFR3 (1 nM) with minimal isoform discrimination . The mechanism underlying this degradation selectivity remains under investigation but is hypothesized to involve differential ternary complex formation or cellular trafficking of FGFR2-PROTAC-E3 ligase complexes [1]. In contrast, alternative FGFR2 PROTACs such as DGY-09-192 exhibit broader degradation profiles (FGFR1 DC50 = 4.35 nM; FGFR2 DC50 = 70 nM), while N5's isoform selectivity is not fully reported .

isoform selectivity FGFR2 degradation selectivity off-target

Oral Pharmacokinetics: Absorption and Bioavailability in Mice

LC-MB12 demonstrates fast oral absorption in mice, reaching a maximum plasma concentration (Cmax) at 2.6 hours post-dose, with an oral bioavailability (F) of 13% [1]. These PK parameters are critical for preclinical study design, as many PROTAC molecules exhibit extremely poor oral absorption due to their high molecular weight and polarity. While 13% bioavailability is modest, it is sufficient to achieve pharmacologically active plasma and tumor concentrations, as evidenced by the 63.1% TGI at 20 mg/kg/day [2]. In comparison, the oral PK of other FGFR2 PROTACs such as N5 and DGY-09-192 has not been extensively reported in public literature, placing LC-MB12 among the more thoroughly characterized orally bioavailable FGFR2 degraders .

pharmacokinetics oral bioavailability Cmax PROTAC ADME

LC-MB12: Optimal Research and Preclinical Application Scenarios Based on Quantitative Evidence


Investigating FGFR2-Specific Oncogenic Signaling in Gastric Cancer Models

Given its preferential degradation of FGFR2 over other FGFR isoforms (Section 3, Item 4), LC-MB12 is ideally suited for dissecting FGFR2-specific contributions to oncogenic signaling, proliferation, and survival in FGFR2-amplified or -mutant gastric cancer cell lines (KATO III, SNU-16, NCI-H716). Researchers can use LC-MB12 to achieve target knockdown without confounding pan-FGFR inhibition artifacts, enabling cleaner genotype-phenotype correlation studies. The documented anti-proliferative IC50 values (29.1 nM, 3.7 nM, 3.2 nM) provide clear dosing benchmarks for in vitro experiments .

Preclinical In Vivo Efficacy Studies with Oral Dosing

LC-MB12's oral bioavailability (F=13%) and validated in vivo antitumor efficacy (63.1% TGI in SNU-16 xenografts at 20 mg/kg/day) make it a compelling tool for chronic oral dosing studies in mice [1]. This route of administration avoids the stress and inflammation associated with repeated intraperitoneal injections, which can confound tumor growth and immune-related readouts. The compound's favorable tolerability profile (no hepatotoxicity/nephrotoxicity after 30 days) further supports long-term efficacy and combination studies.

Comparative Mechanistic Studies: Degradation vs. Inhibition

LC-MB12 serves as a valuable comparator to its parental inhibitor BGJ398 in experiments designed to delineate the differential biological consequences of FGFR2 degradation versus kinase inhibition. The compound's superior anti-proliferative potency relative to BGJ398 (Section 3, Item 2) and its unexpected FGFR2 degradation selectivity (Section 3, Item 4) provide a unique opportunity to study resistance mechanisms, feedback signaling, and pathway addiction that may be uniquely vulnerable to PROTAC-mediated degradation .

Benchmarking Novel FGFR2-Targeting Modalities

With its well-characterized in vitro and in vivo pharmacology, LC-MB12 can serve as a reference standard for evaluating next-generation FGFR2 degraders, molecular glues, or covalent inhibitors. Its DC50 of 11.8 nM, oral PK parameters, and in vivo efficacy provide a quantitative baseline against which new chemical entities can be benchmarked in head-to-head assays. The compound's intermediate degradation potency also makes it a useful tool for studying the relationship between degradation efficiency and therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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